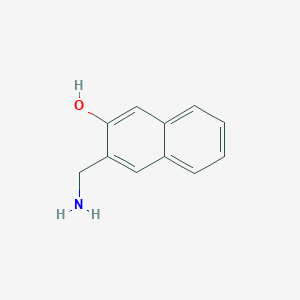

3-(Aminomethyl)-2-naphthol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(aminomethyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,13H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMFDOKZEMMCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)-2-naphthol

This guide provides a comprehensive and technically detailed protocol for the synthesis of 3-(Aminomethyl)-2-naphthol, a valuable building block in medicinal chemistry and materials science. The presented methodology is grounded in established chemical principles and offers insights into the causality behind experimental choices, ensuring a robust and reproducible process for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule incorporating both a nucleophilic aminomethyl group and a phenolic hydroxyl group on a naphthalene scaffold. This unique arrangement of functional groups makes it an attractive starting material for the synthesis of a diverse range of compounds, including fluorescent dyes, optical brighteners, and pharmaceutical intermediates for neurological and anti-inflammatory agents.[1] This guide will detail a reliable three-step synthetic pathway commencing from the readily available 2-naphthol.

Synthetic Strategy Overview

The chosen synthetic route is a robust three-step process that begins with the carboxylation of 2-naphthol to yield 2-hydroxy-3-naphthoic acid. This intermediate is then converted to its corresponding amide, 2-hydroxy-3-naphthamide. The final step involves the reduction of the amide functionality to the desired primary amine, this compound. This strategy is advantageous due to the relatively high yields and the commercial availability of the starting materials.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Hydroxy-3-naphthoic Acid

The initial step involves the regioselective introduction of a carboxylic acid group at the C-3 position of 2-naphthol via the Kolbe-Schmitt reaction.[2] This reaction is a cornerstone of aromatic carboxylation and proceeds by the electrophilic addition of carbon dioxide to the sodium salt of 2-naphthol (sodium 2-naphthoxide).

Mechanism Insight

The Kolbe-Schmitt reaction's efficacy hinges on the formation of the highly nucleophilic phenoxide ion in situ. The reaction of 2-naphthol with a strong base, such as sodium hydroxide, generates the sodium 2-naphthoxide. This electron-rich species then attacks the electrophilic carbon of carbon dioxide. The reaction is typically carried out under pressure and at elevated temperatures to facilitate the carboxylation.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Naphthol | 144.17 | 144.2 g | 1.0 |

| Sodium Hydroxide | 40.00 | 80.0 g | 2.0 |

| Carbon Dioxide | 44.01 | As needed | - |

| Water | 18.02 | As needed | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

To a high-pressure autoclave, add 2-naphthol (144.2 g, 1.0 mol) and a solution of sodium hydroxide (80.0 g, 2.0 mol) in 200 mL of water.

-

Seal the autoclave and heat the mixture to 150-160 °C with constant stirring.

-

Introduce carbon dioxide gas into the autoclave, maintaining a pressure of 5-6 atm.

-

Continue the reaction for 6-8 hours, monitoring the pressure to ensure an excess of carbon dioxide.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.

-

Transfer the reaction mixture to a large beaker and dilute with 1 L of water.

-

Acidify the solution with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the 2-hydroxy-3-naphthoic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product in a vacuum oven at 80 °C.

Expected Yield: 80-85%

Part 2: Synthesis of 2-Hydroxy-3-naphthamide

The second step is the conversion of the carboxylic acid to a primary amide. This transformation can be achieved through several methods. A common and effective approach involves the conversion of the carboxylic acid to an acid chloride, followed by amination.

Mechanism Insight

Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids to their corresponding acid chlorides. The reaction proceeds through a nucleophilic acyl substitution mechanism. The resulting acid chloride is a highly reactive electrophile that readily reacts with ammonia to form the stable amide.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Hydroxy-3-naphthoic acid | 188.18 | 188.2 g | 1.0 |

| Thionyl Chloride | 118.97 | 142.8 g (85 mL) | 1.2 |

| Toluene | - | 500 mL | - |

| Ammonia (aqueous, 28%) | 17.03 | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-hydroxy-3-naphthoic acid (188.2 g, 1.0 mol) in 500 mL of dry toluene.

-

Slowly add thionyl chloride (85 mL, 1.2 mol) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. The evolution of HCl and SO₂ gas will be observed. The reaction is complete when the gas evolution ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

-

The crude 2-hydroxy-3-naphthoyl chloride is then slowly added to a stirred, ice-cooled solution of concentrated aqueous ammonia (500 mL).

-

A precipitate of 2-hydroxy-3-naphthamide will form immediately. Stir the mixture for an additional hour at room temperature.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

Expected Yield: 90-95%

Part 3: Reduction of 2-Hydroxy-3-naphthamide to this compound

The final and critical step is the reduction of the amide to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[3][4][5]

Mechanism Insight

The reduction of an amide with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the amide.[3] This is followed by a series of steps involving the elimination of an aluminate species and further reduction to yield the amine. The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.

References

physicochemical properties of 3-(Aminomethyl)-2-naphthol

An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)-2-naphthol

Executive Summary

This technical guide provides a comprehensive overview of the (CAS No. 1181563-65-4). As a member of the aminoalkyl naphthol class of compounds, it serves as a critical building block in medicinal chemistry and materials science. Its structure, featuring a naphthalene core functionalized with both a hydroxyl group and an aminomethyl group, imparts a valuable combination of aromatic, nucleophilic, and amphoteric characteristics. This document details the compound's identity, outlines a representative synthetic workflow, and delves into its core physicochemical properties, including its acid-base behavior, solubility, and spectroscopic signature. Standardized experimental protocols for its characterization are provided to ensure scientific rigor and reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Compound Identification

Precise identification is the cornerstone of any chemical research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-(Aminomethyl)naphthalen-2-ol | N/A |

| CAS Number | 1181563-65-4 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1][2] |

| Molecular Weight | 173.21 g/mol | [1][2] |

| SMILES | OC1=C(CN)C=C2C=CC=CC2=C1 | [1] |

| MDL Number | MFCD18410094 | [1][2] |

Significance in Medicinal Chemistry and Materials Science

The this compound scaffold is of significant interest due to the biological and photophysical properties inherent in its structure. The broader class of aminoalkyl naphthols are key intermediates in the synthesis of more complex molecules.[3]

-

Pharmaceutical Intermediates: The molecule serves as a precursor for compounds targeting neurological and inflammatory conditions.[2] The primary amine allows for straightforward derivatization to form amides, sulfonamides, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[2] The 1,3-amino-alcohol motif is present in numerous bioactive compounds and marketed drugs.[3]

-

Fluorescent Dyes and Optical Brighteners: The naphthol core is a well-known fluorophore. The presence of both electron-donating hydroxyl and amino groups can enhance its photophysical properties, making it a valuable building block for fluorescent probes, sensors, and dyes.[2]

-

Ligands in Catalysis: The ability of the amino and hydroxyl groups to chelate metal ions makes this compound a candidate for ligand development in asymmetric synthesis and catalysis.[3]

Synthesis and Characterization Workflow

The synthesis of aminoalkyl naphthols is often achieved through multicomponent reactions, such as the Betti reaction or similar Mannich-type condensations.[3][4] These one-pot procedures are efficient and align with the principles of green chemistry. A generalized workflow for the synthesis and subsequent characterization is outlined below.

Caption: General workflow for synthesis and characterization.

Core Physicochemical Properties

Physical State and Solubility

-

Appearance: As a crystalline solid, likely white to off-white or pale yellow, similar to related aminonaphthols.[5]

-

Solubility: The molecule's solubility is dictated by the hydrophobic naphthalene core and the two polar functional groups.

-

Water: Sparingly soluble. The parent compound, 2-naphthol, has a water solubility of approximately 0.6-0.8 g/L.[6] The addition of the polar aminomethyl group should slightly increase this, but high aqueous solubility is not expected at neutral pH.

-

Aqueous Acid: Solubility is expected to increase significantly in acidic solutions (e.g., dilute HCl) due to the protonation of the basic aminomethyl group to form a more soluble ammonium salt.

-

Aqueous Base: Solubility is also expected to increase in basic solutions (e.g., dilute NaOH) via deprotonation of the acidic phenolic hydroxyl group to form a soluble phenoxide salt.

-

Organic Solvents: Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO, and sparingly soluble in nonpolar solvents like hexanes.[5]

-

Thermal Properties

The melting point is a critical indicator of purity. While the exact melting point for this compound is not widely reported, the structurally related isomer, 3-Amino-2-naphthol, has a melting point of 229-230 °C. It is essential to determine this value experimentally for the target compound. A sharp melting range typically indicates high purity.

Acid-Base Properties (pKa)

This compound is an amphoteric compound, possessing both an acidic phenolic hydroxyl group and a basic primary amino group. Understanding its pKa values is crucial for applications in drug development, formulation, and analytical method development.

| Functional Group | Type | Estimated pKa | Basis of Estimation |

| Phenolic Hydroxyl (-OH) | Acidic | ~9.8 | Based on the reported pKa of 2-naphthol (~9.6-9.8).[7][8] |

| Aminomethyl (-CH₂NH₂) | Basic | ~9.5 (for conjugate acid, -CH₂NH₃⁺) | Based on typical pKa values for primary alkylammonium ions. |

This dual nature means the molecule's net charge is highly dependent on the pH of the environment.

Caption: pH-dependent speciation of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include:

-

A singlet for the two methylene protons (-CH₂) adjacent to the amine, likely around 3.8-4.2 ppm.

-

Multiple signals in the aromatic region (7.0-8.0 ppm) corresponding to the six protons on the naphthalene ring system.

-

Broad, exchangeable singlets for the hydroxyl (-OH) and amine (-NH₂) protons.

-

-

¹³C NMR: Expected signals would include:

-

A signal for the methylene carbon (-CH₂) around 40-50 ppm.

-

Multiple signals in the aromatic region (110-155 ppm), including a signal for the carbon bearing the hydroxyl group at the higher end of this range.

-

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Data for the related 3-Amino-2-naphthol shows characteristic peaks which can be used as a reference.[9]

-

O-H Stretch: A broad band around 3200-3600 cm⁻¹.

-

N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, potentially overlapping with the O-H stretch.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A signal in the 1000-1200 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 173.21). The related compound 3-Amino-2-naphthol shows a strong molecular ion peak at m/z 159.[10]

-

-

UV-Visible & Fluorescence Spectroscopy: The naphthalene chromophore is expected to exhibit strong absorbance in the UV region, typically with multiple bands between 250-350 nm. Given its use in synthesizing fluorescent dyes, the compound itself is likely to be fluorescent, with an emission wavelength longer than its absorption maximum.[2]

Standard Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and comparable data.

Protocol: Melting Point Determination (Thiele Tube Method)

-

Sample Preparation: Finely powder a small amount of the dry sample. Pack the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb. Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The convection currents will ensure uniform heating.

-

Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

Reporting: Report the result as a melting range (e.g., 220-222 °C). A narrow range (<2 °C) is indicative of high purity.

Protocol: Aqueous Solubility Determination (Shake-Flask Method, OECD 105)

-

Principle: This method determines the saturation mass concentration of a substance in water at a specific temperature.

-

Procedure:

-

Add an excess amount of the solid this compound to a known volume of deionized water in a flask.

-

Seal the flask and agitate (e.g., on a mechanical shaker) at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the mixture to stand to let undissolved solid settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

-

Analyze the concentration of the dissolved substance in the aqueous sample using a suitable analytical method, such as UV-Vis spectroscopy or HPLC with a pre-established calibration curve.

-

Repeat the measurement at different time points to confirm that equilibrium has been reached.

-

-

Reporting: Report the solubility in units of g/L or mol/L at the specified temperature.

Safety, Storage, and Handling

-

Safety: While specific toxicity data for this compound is limited, related aminonaphthols are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored at room temperature in a dry, well-sealed container, protected from light and moisture to prevent degradation.[2]

Conclusion

This compound is a valuable chemical entity with significant potential in pharmaceutical and materials science applications. Its key physicochemical characteristics—amphoteric nature, predictable solubility profile governed by pH, and distinct spectroscopic signature—make it a versatile scaffold for further chemical modification. The experimental protocols and data presented in this guide provide a foundational framework for researchers to effectively utilize, characterize, and innovate with this important molecule.

References

- 1. 1181563-65-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. 2-naphthol [chemister.ru]

- 8. Showing Compound 2-Naphthol (FDB000877) - FooDB [foodb.ca]

- 9. 3-Amino-2-naphthol [webbook.nist.gov]

- 10. 3-Amino-2-naphthol | C10H9NO | CID 79449 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Aminomethyl)-2-naphthol: A Comprehensive Structural Analysis for Drug Development Professionals

An In-depth Technical Guide

Introduction

3-(Aminomethyl)-2-naphthol, a key pharmacological intermediate, holds significant promise in the development of novel therapeutics. Its structural features, comprising a naphthalene core functionalized with hydroxyl and aminomethyl groups, provide a versatile scaffold for the synthesis of a wide range of bioactive molecules. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for researchers and scientists engaged in drug design and development. This guide provides a comprehensive analysis of this compound, detailing its structural elucidation through advanced analytical techniques and offering insights into its synthesis and potential applications.

Physicochemical Properties and Molecular Structure

This compound, with the chemical formula C₁₁H₁₁NO, possesses a molecular weight of approximately 173.21 g/mol .[1] Its structure is characterized by a naphthalene ring system, with a hydroxyl group at position 2 and an aminomethyl group at position 3. This arrangement of functional groups imparts both acidic and basic properties to the molecule, influencing its solubility, reactivity, and biological activity.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1181563-65-4 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₁₁NO | --INVALID-LINK--[1] |

| Molecular Weight | 173.21 g/mol | --INVALID-LINK--[1] |

| SMILES Code | OC1=C(CN)C=C2C=CC=CC2=C1 | --INVALID-LINK--[1] |

The strategic placement of the hydroxyl and aminomethyl groups on the rigid naphthalene backbone creates a molecule with specific steric and electronic features. These characteristics are crucial for its interaction with biological targets, such as enzymes and receptors. The inherent fluorescence of the naphthol moiety also provides a valuable tool for its detection and quantification in biological systems.[2]

Synthesis of Naphthol Derivatives

The synthesis of aminomethylated naphthol derivatives can be achieved through various multicomponent reactions, which are highly valued in medicinal chemistry for their efficiency and atom economy. One of the most prominent methods is the Betti reaction, a modification of the Mannich reaction.[3] This one-pot synthesis typically involves the condensation of a 2-naphthol, an aldehyde, and an amine.[3][4]

The "Grindstone Chemistry" approach offers a green and energy-efficient alternative for the synthesis of 1-aminoalkyl-2-naphthols, demonstrating high yields in short reaction times with operational simplicity.[5] Furthermore, solvent-free conditions using various catalysts have been explored to produce amidoalkyl naphthols, which can be subsequently converted to their aminoalkyl counterparts.[6][7] These synthetic strategies allow for the introduction of diverse substituents, enabling the generation of a library of this compound analogs for structure-activity relationship (SAR) studies.

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of this compound derivatives via a multicomponent reaction.

Caption: Generalized workflow for the synthesis of this compound derivatives.

Structural Elucidation Techniques

A combination of spectroscopic and spectrometric methods is essential for the unambiguous structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise connectivity and stereochemistry of organic molecules. For the related compound, 3-amino-2-naphthol, ¹H and ¹³C NMR spectra have been reported.[8][9] In the ¹H NMR spectrum, distinct signals for the aromatic protons of the naphthalene ring, as well as the protons of the amino and hydroxyl groups, are expected. The chemical shifts and coupling patterns of these signals provide invaluable information about the substitution pattern on the naphthalene core. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Table 2: Representative ¹H NMR Data for 3-Amino-2-naphthol in DMSO-d₆

| Assignment | Chemical Shift (ppm) |

| OH | 9.92 |

| Aromatic CH | 7.48 |

| Aromatic CH | 7.44 |

| Aromatic CH | 7.11 |

| Aromatic CH | 7.05 |

| Aromatic CH | 6.89 |

| NH₂ | 5.08 |

| Data sourced from ChemicalBook.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For 3-amino-2-naphthol, the mass spectrum shows a molecular ion peak corresponding to its molecular weight of 159 g/mol .[9] High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can also offer insights into the molecule's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-amino-2-naphthol exhibits characteristic absorption bands for the O-H and N-H stretching vibrations, as well as aromatic C-H and C=C stretching vibrations.[10][11] These spectral features confirm the presence of the hydroxyl, amino, and naphthalene functionalities.

X-ray Crystallography

For obtaining the definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. The crystal structure of related 1-(α-aminobenzyl)-2-naphthol derivatives has been reported, providing valuable insights into the spatial arrangement of the substituents on the naphthalene ring.[12]

Integrated Analytical Workflow

The structural analysis of this compound necessitates an integrated approach, leveraging the strengths of multiple analytical techniques.

Caption: Integrated workflow for the structural elucidation of this compound.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry. Naphthalene-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, cardiovascular, and antiviral properties.[13] Specifically, aminoalkyl naphthols, also known as Betti bases, are of significant interest due to their potential to enhance the cytotoxicity of antitumor agents and their hypotensive and bradycardiac effects.[13]

The ability to readily synthesize a diverse library of this compound derivatives allows for systematic exploration of their biological activities. By modifying the substituents on the aromatic rings and the amine, researchers can fine-tune the molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile for a specific therapeutic target.

Conclusion

A comprehensive structural analysis is fundamental to harnessing the full therapeutic potential of this compound. This guide has outlined the key physicochemical properties, synthetic strategies, and a multi-pronged analytical approach for the definitive characterization of this important pharmacological intermediate. By applying these principles, researchers and drug development professionals can confidently advance the design and synthesis of novel drug candidates based on this versatile molecular scaffold.

References

- 1. 1181563-65-4|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of Three Naphtol Derivatives using the Three Component System – Oriental Journal of Chemistry [orientjchem.org]

- 5. ijcmas.com [ijcmas.com]

- 6. researchgate.net [researchgate.net]

- 7. arcjournals.org [arcjournals.org]

- 8. 3-Amino-2-naphthol | C10H9NO | CID 79449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-AMINO-2-NAPHTHOL(5417-63-0) 1H NMR spectrum [chemicalbook.com]

- 10. 3-Amino-2-naphthol [webbook.nist.gov]

- 11. 3-AMINO-2-NAPHTHOL(5417-63-0) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Spectroscopic Profile of 3-(Aminomethyl)-2-naphthol: A Technical Guide to UV-Vis Absorption and Fluorescence Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-2-naphthol is a bifunctional molecule incorporating the rigid, aromatic naphthol core and a flexible aminomethyl side chain. This unique structural arrangement imparts interesting photophysical properties, making it a valuable scaffold in medicinal chemistry and materials science. The naphthol moiety is a well-known fluorophore, and the presence of the amino group can significantly influence its electronic transitions, leading to distinct absorption and emission characteristics. Understanding these spectroscopic properties is crucial for its application in areas such as fluorescent probes, drug-DNA interaction studies, and as a building block for more complex molecular systems.

This in-depth technical guide provides a comprehensive overview of the UV-Vis absorption and fluorescence spectroscopy of this compound and its analogues. As a Senior Application Scientist, this document is structured to not only present the core spectroscopic data but also to provide the underlying scientific principles and practical experimental protocols. We will delve into the causality behind experimental choices and ensure that the described methodologies are robust and self-validating.

While specific spectral data for this compound is not extensively available in the public domain, this guide will utilize data from closely related N-arylnaphtho[2,3-d]oxazol-2-amines as representative examples to illustrate the spectroscopic behavior of this class of compounds. This approach is scientifically justified as the core chromophore and auxochromic groups are structurally similar, providing valuable insights into the expected spectral characteristics.

Fundamentals of UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. When a molecule absorbs a photon of a specific energy, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals.

Fluorescence spectroscopy, on the other hand, measures the emission of light from a molecule after it has been excited by absorbing a photon. Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state and then returns to the ground state by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, and this energy difference is known as the Stokes shift.

The interplay between the naphthol ring, the hydroxyl group (-OH), and the aminomethyl group (-CH₂NH₂) in this compound dictates its spectroscopic signature. The lone pair of electrons on the nitrogen and oxygen atoms can participate in resonance with the naphthalene π-system, influencing the energy of the electronic transitions and, consequently, the absorption and emission wavelengths.

UV-Vis Absorption and Fluorescence Spectra of Naphthol Derivatives

Due to the limited availability of specific data for this compound, we will consider the spectroscopic properties of a series of N-arylnaphtho[2,3-d]oxazol-2-amines, which share the core naphthol structure with an amino linkage. The following table summarizes their absorption and fluorescence data in chloroform.

| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) |

| N-Phenylnaphtho[2,3-d]oxazol-2-amine | 320 | 350 | 30 |

| N-(4-Methoxyphenyl)naphtho[2,3-d]oxazol-2-amine | 322 | 353 | 31 |

| N-(4-Fluorophenyl)naphtho[2,3-d]oxazol-2-amine | 319 | 348 | 29 |

| N-[4-(Trifluoromethyl)phenyl]naphtho[2,3-d]oxazol-2-amine | 318 | 345 | 27 |

Data extracted from a study on N-arylnaphtho[2,3-d]oxazol-2-amines.

The absorption maxima (λabs) for these compounds are observed in the ultraviolet region, which is characteristic of the π → π* transitions within the naphthalene ring system. The fluorescence emission (λem) occurs at slightly longer wavelengths, resulting in Stokes shifts of around 30 nm. The substituents on the N-aryl group have a minor influence on the spectral positions, suggesting that the primary electronic transitions are localized on the naphthoxazole core. For this compound, we can anticipate a similar absorption and emission profile, with potential shifts depending on the solvent environment and pH.

Experimental Protocols

UV-Vis Absorption Spectroscopy

This protocol outlines the standard procedure for acquiring the UV-Vis absorption spectrum of a compound.

Methodology:

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.

-

Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol, acetonitrile).

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. From the stock solution, prepare a dilute solution (e.g., 10 µM) in a quartz cuvette with a 1 cm path length.

-

Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction to subtract the solvent's absorbance.

-

Sample Measurement: Replace the blank cuvette with the sample cuvette. Scan the absorbance from a suitable starting wavelength to an ending wavelength (e.g., 200 nm to 500 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

An In-depth Technical Guide to the Quantum Yield of 3-(Aminomethyl)-2-naphthol Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and determination of the fluorescence quantum yield of 3-(aminomethyl)-2-naphthol derivatives, often referred to as Mannich or Betti bases of 2-naphthol. These compounds are of significant interest due to their wide-ranging applications, from biological imaging probes to ligands in asymmetric catalysis. A deep understanding of their fluorescence quantum yield is paramount for optimizing their performance in these applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound Derivatives

Naphthalene-based fluorophores are renowned for their rigid, planar structure and extensive π-electron conjugation, which often lead to high quantum yields and excellent photostability. The introduction of an aminomethyl group at the 3-position of the 2-naphthol scaffold creates a versatile class of compounds with tunable photophysical and chemical properties. The lone pair of electrons on the nitrogen atom can engage in intramolecular charge transfer (ICT) with the electron-rich naphthol ring system upon photoexcitation, a phenomenon that is highly sensitive to the local environment. This sensitivity makes these derivatives promising candidates for fluorescent probes designed to report on changes in polarity, pH, or the presence of specific analytes. Furthermore, their biological activities, including antibacterial, antiviral, and anticancer properties, underscore their potential in medicinal chemistry.[1][2]

The Theoretical Framework of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[3]

ΦF = (Number of photons emitted) / (Number of photons absorbed)

An excited fluorophore can return to the ground state through several radiative and non-radiative decay pathways. The overall decay rate is the sum of the rates of all de-excitation processes. The quantum yield is therefore a measure of the probability that an excited molecule will decay via fluorescence rather than any other competing non-radiative pathway, such as internal conversion or intersystem crossing.[3]

Factors Influencing Quantum Yield

The quantum yield of this compound derivatives is intricately linked to their molecular structure and surrounding environment.

-

Structural Effects: The nature of the substituent on the amino group (primary, secondary, tertiary, or part of a heterocyclic ring) significantly impacts the electron-donating ability of the nitrogen atom. Electron-donating groups generally enhance fluorescence.[4] Conversely, the presence of electron-withdrawing groups on the naphthalene ring can decrease or quench fluorescence.[4] The position of the amino group is also critical; for instance, in amino-naphthalimides, the substitution position dramatically alters the photophysical properties.[5]

-

Solvent Polarity: For fluorophores exhibiting intramolecular charge transfer (ICT), an increase in solvent polarity can stabilize the charge-separated excited state, often leading to a red-shift in the emission spectrum (solvatochromism) and a decrease in the fluorescence quantum yield.[5][6] This is because polar solvents can promote non-radiative decay pathways.

-

pH: The amino and hydroxyl groups in these derivatives are pH-sensitive. Protonation of the amino group in acidic conditions will quench fluorescence as the lone pair of electrons is no longer available to participate in the π-system. Conversely, deprotonation of the hydroxyl group in basic media can alter the electronic properties and, consequently, the fluorescence.

-

Temperature: An increase in temperature generally leads to a decrease in fluorescence quantum yield due to the increased probability of non-radiative decay through collisional quenching and enhanced vibrational relaxation.

Synthesis and Characterization of this compound Derivatives

The most common and efficient method for the synthesis of this compound derivatives is the Mannich reaction , a one-pot three-component condensation of 2-naphthol, an aldehyde, and a primary or secondary amine.[7][8] When ammonia or a primary amine is used, the products are often referred to as Betti bases .[1][9]

Caption: The Mannich reaction for the synthesis of this compound derivatives.

General Synthetic Protocol

A detailed experimental protocol for a typical Mannich synthesis is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve 2-naphthol (1 equivalent) in a suitable solvent (e.g., ethanol).

-

Addition of Reagents: To this solution, add the desired amine (1 equivalent) and aldehyde (e.g., formaldehyde, 1 equivalent).

-

Catalysis: Introduce a catalytic amount of an acid or base.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the product is typically isolated by filtration or extraction. Purification is achieved by recrystallization or column chromatography.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity, which is crucial for accurate quantum yield measurements. Standard characterization techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: As an indicator of purity.

Experimental Determination of Fluorescence Quantum Yield

The relative quantum yield is the most common and accessible method for determining the ΦF of a compound in solution. This method involves comparing the fluorescence properties of the sample to a well-characterized fluorescence standard with a known quantum yield.[8][10]

The following equation is used to calculate the relative quantum yield:

ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

-

ΦF is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

'sample' and 'std' refer to the sample and the standard, respectively.

Caption: Experimental workflow for the determination of relative fluorescence quantum yield.

Step-by-Step Experimental Protocol

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Materials:

-

Synthesized and purified this compound derivative

-

Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

Spectroscopic grade solvent

Procedure:

-

Selection of a Standard: Choose a standard with a known and stable quantum yield that absorbs and emits in a similar spectral region as the sample. For this compound derivatives, which typically excite in the UV region and emit in the blue-violet region, quinine sulfate or 2-naphthol (ΦF = 0.18 in 0.02 M H₂SO₄) can be suitable standards.[10][11]

-

Solution Preparation:

-

Prepare stock solutions of the sample and the standard in the same spectroscopic grade solvent.

-

From the stock solutions, prepare a series of dilute solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This low absorbance range is crucial to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra for all prepared solutions.

-

Determine the absorbance value at the excitation wavelength (λex) for each solution.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra for all solutions using the same λex and identical instrument settings (e.g., slit widths).

-

-

Data Processing:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at λex.

-

Perform a linear regression for both datasets. The slope of this line (m) is proportional to the quantum yield.

-

-

Calculation:

-

Use the slopes obtained from the plots in the comparative quantum yield equation (the absorbance and integrated intensity terms are replaced by the slope): ΦF(sample) = ΦF(std) * (msample / mstd) * (η2sample / η2std)

-

Self-Validating System and Trustworthiness

The robustness of this protocol lies in its internal validation through the creation of a calibration curve. A linear relationship between absorbance and fluorescence intensity with a high correlation coefficient (R² > 0.99) confirms that the measurements were performed in a concentration range free of inner filter effects and self-quenching. Using a well-established and certified fluorescence standard from a reputable source is also critical for ensuring the accuracy of the results.

Data Presentation and Interpretation

Table 1: Photophysical Properties of 2-Naphthol (Reference)

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

| 2-Naphthol | 0.02 M H₂SO₄ | ~323 | ~353 | 0.18 | [10] |

Table 2: Hypothetical Photophysical Data for a Series of this compound Derivatives

| Derivative (R group on Amine) | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| -H (Primary amine) | Ethanol | 325 | 410 | 85 | 0.25 |

| -CH₃ (Secondary amine) | Ethanol | 326 | 415 | 89 | 0.32 |

| -N(CH₃)₂ (Tertiary amine) | Ethanol | 328 | 425 | 97 | 0.45 |

| Piperidinyl | Ethanol | 327 | 420 | 93 | 0.41 |

| -N(CH₃)₂ | Acetonitrile | 328 | 440 | 112 | 0.35 |

This table presents hypothetical data to illustrate expected trends. Actual values must be determined experimentally.

Interpretation of Hypothetical Data:

-

The data suggests that increasing the electron-donating ability of the amine substituent (from primary to tertiary) leads to an increase in the quantum yield in a non-polar solvent like ethanol.

-

The red-shift in the emission and the decrease in quantum yield for the tertiary amine derivative in a more polar solvent (acetonitrile vs. ethanol) would be indicative of an ICT character in the excited state.

Conclusion

The fluorescence quantum yield of this compound derivatives is a critical parameter that dictates their efficacy as fluorescent probes and other functional materials. This guide has outlined the theoretical underpinnings of fluorescence, detailed the synthesis and characterization of these compounds, and provided a robust, step-by-step protocol for the accurate determination of their relative quantum yield. While a systematic compilation of quantum yield data for a broad range of these derivatives is a clear area for future research, the principles and methodologies presented herein provide a solid foundation for researchers to explore the photophysical properties of these versatile molecules and to rationally design new derivatives with optimized fluorescence characteristics for their specific applications.

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. masspec.scripps.edu [masspec.scripps.edu]

Introduction: The Critical Role of Solubility in a Versatile Building Block

An In-Depth Technical Guide to the Organic Solvent Solubility of 3-(Aminomethyl)-2-naphthol

This compound is a key organic intermediate whose utility spans from the synthesis of fluorescent dyes and optical brighteners to its role as a precursor for novel pharmaceutical compounds, particularly in the development of agents targeting neurological and inflammatory conditions.[1][2] Its unique structure, featuring a rigid naphthalene core functionalized with both a basic aminomethyl group and an acidic hydroxyl group, imparts a distinct physicochemical profile. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in organic solvents is not merely academic; it is a foundational parameter that dictates solvent selection for synthesis, dictates purification strategies like crystallization, and ultimately influences the feasibility of formulation and delivery of its derivatives.[3]

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Moving beyond theoretical principles, we present a robust experimental framework for its empirical determination, empowering researchers to generate reliable and reproducible data critical for advancing their work.

Section 1: Physicochemical Profile of this compound

The solubility behavior of a compound is fundamentally governed by its molecular structure. This compound possesses a dualistic nature: a large, hydrophobic naphthalene system and two highly polar functional groups.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [1][4] |

| Molecular Weight | 173.21 g/mol | [1][4] |

| CAS Number | 1181563-65-4 | [1][4] |

| Appearance | Solid / Powder | [5] |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | [6] |

| Hydrogen Bond Acceptors | 2 (from O and N) | [6] |

The primary drivers of its solubility are:

-

Hydrogen Bonding: The hydroxyl (-OH) and aminomethyl (-NH₂) groups can both donate and accept hydrogen bonds.[7][8] This capability is the single most important factor for its solubility in protic solvents.

-

Polarity: The C-O, O-H, C-N, and N-H bonds introduce significant polarity, creating a dipole moment that favors interaction with polar solvents.

-

Amphoterism: The presence of an acidic phenol group and a basic amino group means its charge state, and thus its solubility, can be dramatically altered by pH in aqueous or mixed solvent systems.[5]

-

Hydrophobic Core: The naphthalene ring system is large, planar, and nonpolar. This region of the molecule favors interactions with nonpolar solvents through van der Waals forces but hinders solubility in highly polar solvents like water.

Section 2: A Guide to Solvent Selection: Theoretical & Qualitative Solubility Profile

The principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound.[9][10] A solvent's ability to engage in similar intermolecular forces as the solute will lead to favorable dissolution.

Table 2: Qualitative Solubility Profile of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Strong hydrogen bonding between the solvent's hydroxyl group and the solute's -OH and -NH₂ groups is the dominant, favorable interaction.[5][11] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These highly polar solvents are excellent hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule.[5] |

| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar than DMSO/DMF and have weaker solvating capabilities for the polar groups, resulting in reduced solubility.[5] |

| Nonpolar Aromatic | Toluene, Benzene | Very Low | While some π-π stacking interactions are possible between the solvent and the naphthalene core, these are insufficient to overcome the energy required to break the strong intermolecular hydrogen bonds of the solid solute. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Insoluble | The significant mismatch in polarity and intermolecular forces (van der Waals vs. strong hydrogen bonding) results in negligible solubility. |

Section 3: Experimental Protocol for Determining Thermodynamic Solubility

While theoretical predictions are useful, empirical data is the gold standard in science. The Shake-Flask Method is a universally recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Core Causality: The Importance of Equilibrium

The goal is to measure the maximum amount of solute a solvent can hold under specific conditions (temperature). Shaking a suspension for an extended period (e.g., 24-72 hours) ensures that the rates of dissolution and precipitation become equal, establishing a true thermodynamic equilibrium.[13] Insufficient equilibration time leads to an underestimation of solubility and is a common source of experimental error.

Workflow for Solubility Determination via Shake-Flask Method

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Methodology

This protocol is a self-validating system; performing the analysis at multiple time points (e.g., 24h and 48h) should yield consistent results, confirming that equilibrium has been reached.[14]

-

Preparation of Supersaturated Solution: a. To a series of glass vials, add an excess amount of solid this compound. "Excess" is critical; undissolved solid must remain visible throughout the experiment to ensure saturation.[13] b. Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: a. Securely cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[13] c. Allow the samples to equilibrate for a minimum of 24 hours. For compounds that are slow to dissolve, 48 or 72 hours may be necessary.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. b. To separate the saturated liquid phase from the solid phase, use one of two methods: i. Filtration: Withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter for organic solvents). This physically removes all solid particles. ii. Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.[3][15]

-

Sample Analysis: a. Immediately after separation, carefully transfer a precise volume (an aliquot) of the clear, saturated solution into a clean vial. b. Accurately dilute this aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve. c. Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve prepared with known concentrations of this compound.

-

Calculation: a. Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Conclusion

The solubility of this compound in organic solvents is a complex interplay between its polar, hydrogen-bonding functional groups and its nonpolar aromatic core. While polar solvents like DMSO, DMF, and methanol are effective due to their ability to engage in favorable hydrogen bonding and dipole-dipole interactions, nonpolar solvents are largely ineffective. For any application in a research or development setting, moving beyond qualitative predictions to precise, empirical measurement is essential. The Shake-Flask method provides a definitive and trustworthy protocol for generating this critical data, enabling informed decisions in process chemistry, purification, and formulation, thereby accelerating the path from laboratory research to practical application.

References

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. enamine.net [enamine.net]

- 4. 1181563-65-4|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Amino-2-naphthol | C10H9NO | CID 79449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. quora.com [quora.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-Depth Technical Guide to Assessing the Stability of 3-(Aminomethyl)-2-naphthol under Physiological Conditions

Introduction

3-(Aminomethyl)-2-naphthol is a bifunctional molecule featuring a reactive aminomethyl group and a phenolic hydroxyl group on a naphthalene scaffold. Its structural motifs are found in various biologically active compounds, making it and its derivatives interesting candidates for pharmaceutical and biological research. A critical, yet often overlooked, aspect of the early-stage evaluation of any potential therapeutic agent is its stability under physiological conditions. Poor stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of an otherwise promising compound.

This technical guide provides a comprehensive framework for researchers to assess the stability of this compound in environments mimicking physiological conditions. We will delve into the theoretical underpinnings of its potential degradation pathways, provide detailed, field-proven experimental protocols for evaluating its chemical and enzymatic stability, and offer insights into the interpretation and reporting of the generated data. This guide is designed to be a practical resource, enabling researchers to generate robust and reliable stability data, a cornerstone of successful drug discovery and development.

Part 1: Physicochemical Characterization and Predicted Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting stability studies.

Chemical Structure:

-

IUPAC Name: 3-(Aminomethyl)naphthalen-2-ol

-

Molecular Formula: C₁₁H₁₁NO

-

Molecular Weight: 173.21 g/mol

-

CAS Number: 1181563-65-4[1]

The molecule's structure, characterized by the electron-rich naphthalene ring, the acidic phenolic hydroxyl group, and the basic aminomethyl group, dictates its reactivity and stability.

Predicted Physicochemical Properties:

While experimental data for this compound is scarce, we can infer key properties based on its structure and data from the closely related compound, 3-Amino-2-naphthol.[2][3][4][5][6]

-

pKa: The ionization state of a molecule at a given pH is governed by its pKa value(s). For this compound, two key ionizable groups are present:

-

Phenolic Hydroxyl Group: Phenols are weakly acidic. The pKa of the hydroxyl group is predicted to be in the range of 9.5-10.5. At physiological pH (~7.4), this group will be predominantly in its neutral, protonated form.

-

Aminomethyl Group: The primary amine is basic, with a predicted pKa in the range of 9.0-10.0. Consequently, at physiological pH, the aminomethyl group will be predominantly in its protonated, cationic form (ammonium).

-

-

Solubility: The presence of both a hydroxyl and an amino group suggests some degree of aqueous solubility, particularly at pH values where one or both groups are ionized. However, the naphthalene ring is hydrophobic, which will limit its overall water solubility. It is advisable to prepare stock solutions in an organic solvent such as DMSO or methanol.[7]

-

LogP (Octanol-Water Partition Coefficient): This parameter indicates the lipophilicity of a compound. The combination of the hydrophobic naphthalene core and the polar functional groups suggests a moderate LogP value.

Part 2: Potential Degradation Pathways

The stability of this compound under physiological conditions is likely to be influenced by both chemical and enzymatic degradation pathways.

Chemical Degradation: Oxidation

The phenolic hydroxyl group makes this compound susceptible to oxidation, especially in the presence of oxygen and metal ions.[8] The oxidation of phenols can proceed through a phenoxy radical intermediate to form quinone-type structures.[8] For this compound, this could lead to the formation of an ortho-quinone methide, a reactive intermediate.

Caption: Proposed oxidative degradation pathway of this compound.

Enzymatic Degradation

When incubated in plasma, this compound may be metabolized by various enzymes.[9][10][11][12][13]

-

Cytochrome P450 (CYP) Enzymes: While primarily located in the liver, some CYP enzymes are present in plasma and can contribute to drug metabolism.[9] These enzymes could hydroxylate the naphthalene ring.

-

Monoamine Oxidases (MAOs): The aminomethyl group is structurally similar to the side chains of catecholamine neurotransmitters, which are metabolized by MAOs.[14] MAOs could potentially oxidize the primary amine.

-

Catechol-O-Methyltransferase (COMT): The ortho-amino-hydroxyl arrangement on the naphthalene ring bears some resemblance to a catechol moiety. COMT is responsible for methylating the hydroxyl groups of catechols, and its potential role in the metabolism of this compound could be investigated.[14]

Caption: Potential enzymatic degradation pathways for this compound.

Part 3: Experimental Protocols for Stability Assessment

The following protocols provide a robust framework for assessing the stability of this compound.

Protocol 1: Chemical Stability in Physiological Buffers

Objective: To determine the rate of degradation of this compound at various pH values under physiological temperature.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) or Methanol (for stock solution)

-

Phosphate-buffered saline (PBS), pH 7.4[7]

-

Acetate buffer, pH 5.0

-

Carbonate-bicarbonate buffer, pH 9.0

-

Incubator or water bath set to 37°C

-

HPLC vials

Methodology:

-

Prepare a 10 mM stock solution of this compound in DMSO or methanol.

-

Prepare working solutions by diluting the stock solution into each of the three buffers (pH 5.0, 7.4, and 9.0) to a final concentration of 10 µM. The final concentration of the organic solvent should be less than 1%.

-

Immediately after preparation (t=0) , take an aliquot of each working solution, mix it 1:1 with a quenching solution (e.g., acetonitrile), and transfer to an HPLC vial for analysis. This will serve as the 100% reference.

-

Incubate the remaining working solutions at 37°C.

-

At specified time points (e.g., 0, 30, 60, 90, 120, and 240 minutes), withdraw aliquots from each incubating solution, quench as described in step 3, and transfer to HPLC vials.

-

Analyze all samples by a validated HPLC method (see Protocol 3).

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

-

Plot the natural logarithm of the percentage remaining versus time.

-

Determine the degradation rate constant (k) from the slope of the line (slope = -k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of this compound in the presence of plasma enzymes from different species.[9][14][15]

Materials:

-

This compound

-

Pooled plasma (e.g., human, rat, mouse), stored at -80°C

-

Positive control (a compound known to be unstable in plasma)

-

Negative control (a compound known to be stable in plasma)

-

Acetonitrile (ice-cold, containing an internal standard if available)

-

Water bath at 37°C

-

Centrifuge

Methodology:

-

Thaw the plasma on ice.

-

Prepare a working solution of this compound (and controls) at 1 µM in the thawed plasma.

-

Immediately after adding the compound (t=0) , take an aliquot of the plasma-compound mixture and add it to 3-4 volumes of ice-cold acetonitrile to precipitate the proteins.

-

Incubate the remaining plasma-compound mixture at 37°C.

-

At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw aliquots and precipitate the proteins with ice-cold acetonitrile as in step 3.[14]

-

Vortex all samples and centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to HPLC vials for analysis.

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Determine the half-life as described in Protocol 1.

Protocol 3: Analytical Methodology - HPLC

Objective: To establish a reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection:

-

UV: Monitor at a wavelength determined by a UV scan of this compound (likely around 254 nm).

-

Fluorescence: Naphthalene-containing compounds are often fluorescent. Determine the optimal excitation and emission wavelengths.

-

Method Validation: Before analyzing stability samples, the HPLC method should be validated for:

-

Linearity: A calibration curve should be prepared to ensure a linear relationship between concentration and detector response.

-

Accuracy and Precision: Assessed by analyzing samples with known concentrations.

-

Selectivity: The method should be able to separate this compound from any potential degradation products and components of the matrix (buffer salts, plasma proteins).

Part 4: Data Interpretation and Reporting

Data Presentation

Summarize the stability data in a clear and concise table.

| Condition | Half-life (t₁/₂) [min] |

| pH 5.0, 37°C | |

| pH 7.4, 37°C | |

| pH 9.0, 37°C | |

| Human Plasma, 37°C | |

| Rat Plasma, 37°C | |

| Mouse Plasma, 37°C |

Interpretation of Results

-

Chemical Stability: Compare the half-lives at different pH values. A shorter half-life at higher pH may suggest that the deprotonated (phenolate) form is more susceptible to oxidation.

-

Enzymatic Stability: A significantly shorter half-life in plasma compared to the pH 7.4 buffer indicates enzymatic degradation. Differences in half-life between species can provide insights into potential differences in metabolism in vivo.

-

Correlation: By comparing the degradation profiles under different conditions, you can start to elucidate the primary mechanism of instability (e.g., if the compound is stable in buffer but unstable in plasma, the degradation is likely enzymatic).

References

- 1. The bacterial degradation of catechol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-naphthol | C10H9NO | CID 79449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-2-naphthol (CAS 5417-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3-Amino-2-naphthol 97 5417-63-0 [sigmaaldrich.com]

- 5. 3-Amino-2-naphthol [webbook.nist.gov]

- 6. 3-Amino-2-naphthol [webbook.nist.gov]

- 7. Biological degradation of catechol in wastewater using the sequencing continuous-inflow reactor (SCR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. longdom.org [longdom.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Plasma Enzymes in Diagnosis (Clinical Enzymology) | Basicmedical Key [basicmedicalkey.com]

- 12. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. academicjournals.org [academicjournals.org]

A Technical Guide to the Synthesis of 1-Aminoalkyl-2-naphthols via Multicomponent Reactions: Mechanisms, Protocols, and Applications

Executive Summary: 1-Aminoalkyl-2-naphthols, commonly known as Betti bases, are a class of organic compounds with significant applications in medicinal chemistry and asymmetric synthesis.[1][2][3][4][5][6] Their efficient construction is of paramount importance to researchers in drug development and organic synthesis. Multicomponent reactions (MCRs), particularly the Betti reaction, offer a highly efficient, atom-economical, and environmentally benign route to these valuable scaffolds.[2][7] This guide provides an in-depth analysis of the synthesis of 1-aminoalkyl-2-naphthols, focusing on the mechanistic underpinnings of the Betti reaction, a detailed and validated experimental protocol, critical parameter optimization, and a review of their applications in drug development.

Introduction: The Significance of 1-Aminoalkyl-2-naphthols

The 1-aminoalkyl-2-naphthol framework is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antitumor, hypotensive, and bradycardiac effects.[1][2] Furthermore, their chiral variants are powerful ligands and auxiliaries in asymmetric catalysis.[5][8] The classical approach to their synthesis is the Betti reaction, a one-pot condensation of a 2-naphthol, an aldehyde, and an amine (or ammonia).[3][4][5][9][10] This multicomponent strategy is highly convergent, allowing for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation.[2] The growing emphasis on green chemistry has further propelled the development of novel catalytic systems and solvent-free conditions for this transformation.[1][11][12]

The Betti Reaction: A Mechanistic Deep Dive

The Betti reaction is a specific type of Mannich reaction where the acidic C-H component is an electron-rich phenol, in this case, 2-naphthol.[4] The reaction proceeds through a three-component condensation mechanism.

The generally accepted mechanism involves two key stages:

-

Imine Formation: The reaction initiates with the condensation of the aldehyde and the amine to form an imine (or a related Schiff base) intermediate. This step is often the rate-determining step and can be accelerated by catalysts that facilitate the dehydration process.

-

Nucleophilic Attack: The electron-rich 2-naphthol then acts as a nucleophile, attacking the electrophilic carbon of the protonated imine. This step forms the new C-C bond. Subsequent deprotonation of the intermediate restores the aromaticity of the naphthalene ring, yielding the final 1-aminoalkyl-2-naphthol product.[13]

Caption: Figure 1: Proposed Mechanism of the Betti Reaction.

Experimental Protocol: A Validated Green Synthesis Approach

This section provides a detailed, step-by-step protocol for the synthesis of a representative 1-aminoalkyl-2-naphthol using a solvent-free, catalyst-mediated approach. This method is chosen for its high efficiency, operational simplicity, and adherence to green chemistry principles.[7][14]

Objective: To synthesize 1-((4-methylphenyl)(pyrrolidin-1-yl)methyl)naphthalen-2-ol.

Materials:

-

2-Naphthol (1.0 mmol, 144.2 mg)

-

4-Methylbenzaldehyde (1.0 mmol, 120.2 mg, 0.118 mL)

-

Pyrrolidine (1.0 mmol, 71.1 mg, 0.083 mL)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (5 mol%, 13.5 mg)

-

Ethyl acetate (for workup)

-

Hexane (for workup)

-

Silica gel for TLC

Equipment:

-

10 mL round-bottom flask

-

Magnetic stirrer and hot plate

-

TLC plates and developing chamber

-

Filter funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 10 mL round-bottom flask, combine 2-naphthol (1.0 mmol), 4-methylbenzaldehyde (1.0 mmol), pyrrolidine (1.0 mmol), and FeCl₃·6H₂O (5 mol%).[7] The use of a catalyst like FeCl₃·6H₂O is crucial as it acts as a Lewis acid to activate the aldehyde, thereby accelerating the reaction.[15]

-

Reaction Execution: Place the flask on a preheated hot plate equipped with a magnetic stirrer. Heat the reaction mixture to 110 °C under neat (solvent-free) conditions and stir.[7] Solvent-free conditions are employed to increase reaction rates, reduce waste, and simplify product isolation.[12]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using an ethyl acetate/hexane mixture as the eluent. The reaction is typically complete within 15-30 minutes, as indicated by the consumption of the starting materials.[7]

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Add 10 mL of ethyl acetate and stir for 5 minutes.

-

Purification: The product often crystallizes directly from the reaction mixture upon cooling or after the addition of a small amount of ethanol or an ethyl acetate/hexane mixture.[9] If necessary, filter the crude product and wash the solid with cold ethanol (3 x 3 mL) to remove any unreacted starting materials or catalyst.[9] For many Betti bases synthesized under these conditions, purification by column chromatography is not required.[7]

-

Characterization: Dry the purified solid product under vacuum. Characterize the product by melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.[14]

Caption: Figure 2: Experimental Workflow for Betti Base Synthesis.

Critical Parameters and Optimization

The success of the Betti reaction is highly dependent on several factors. A judicious choice of catalyst, solvent, and reaction temperature can significantly impact the reaction time, yield, and purity of the final product.

| Catalyst | Conditions | Typical Time | Yield Range (%) | Key Advantages | Reference |

| FeCl₃·6H₂O | Solvent-free, 110 °C | 5-15 min | 60-100 | Inexpensive, readily available, short reaction times. | [7] |

| p-TSA | Solvent-free, 90 °C | 1.5-2 h | 78-88 | Effective organocatalyst, metal-free. | [14] |

| NS-PCS | H₂O, Room Temp. | Not specified | High | Green solvent (water), heterogeneous catalyst. | [1] |

| ZnO Nanomicelles | H₂O, Room Temp. | 15-30 min | 91-96 | High efficiency in aqueous media, recyclable catalyst. | [16] |

| None (Catalyst-free) | Solvent-free, 80 °C | 25-30 min | 85-93 | Avoids catalyst cost and removal, green conditions. | [10] |

| ZnCl₂ | Microwave, 480W | 10-15 min | High | Rapid synthesis via microwave irradiation. | [15] |

Causality behind Experimental Choices:

-

Catalyst Selection: Lewis acids (e.g., FeCl₃, ZnCl₂) activate the aldehyde's carbonyl group, making it more electrophilic and accelerating the initial imine formation.[15] Brønsted acids (e.g., p-TSA) can protonate the aldehyde and facilitate dehydration.[14] Heterogeneous and recyclable catalysts (e.g., ZnO nanomicelles, SO₃H-carbon) are increasingly favored to simplify purification and align with green chemistry principles.[16][17]

-

Solvent Effects: While many modern protocols are solvent-free, the choice of solvent can be critical.[7][12] Water has been successfully used as a green solvent, sometimes with the aid of micelles to solubilize the organic reactants.[1][16] In some cases, polar aprotic solvents may be used, but solvent-free conditions often provide the best results in terms of reaction rate and ease of workup.[14]

-

Substrate Scope: The electronic nature of the aldehyde substituent can influence reaction rates. Electron-withdrawing groups on the aromatic aldehyde can enhance its electrophilicity, leading to faster reactions. Conversely, electron-donating groups may slow the reaction down.[2] A wide range of both aromatic and aliphatic amines, including primary and secondary amines, are generally well-tolerated.[7][10]

Applications in Medicinal Chemistry and Drug Development

The 1-aminoalkyl-2-naphthol scaffold is a cornerstone for the development of new therapeutic agents. Their derivatives are known to be convertible into other important bioactive molecules like 1,3-oxazines.[15][18]

-

Antimicrobial and Antifungal Activity: Many Betti bases have demonstrated significant activity against various bacterial and fungal strains.[1][18]

-

Anticancer Properties: Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, with some showing promise as potential antitumor agents.[1][2][6]

-

Enzyme Inhibition: Specific amidoalkyl naphthol derivatives have been reported to exhibit inhibitory activity against enzymes like acetylcholinesterase and α-glycosidase, suggesting potential applications in treating neurodegenerative diseases and diabetes.[19]

-

Cardiovascular Effects: The core structure is associated with hypotensive (blood pressure lowering) and bradycardiac (heart rate slowing) activities.[1][3]

The ease of synthesis via MCRs allows for the rapid creation of large libraries of these compounds, which is highly advantageous for structure-activity relationship (SAR) studies in the early phases of drug discovery.

Conclusion and Future Outlook

The multicomponent synthesis of 1-aminoalkyl-2-naphthols via the Betti reaction remains a powerful and highly relevant strategy in modern organic and medicinal chemistry. The ongoing development of novel, environmentally friendly catalysts and reaction conditions continues to enhance the efficiency and sustainability of this transformation.[11][12] Future research will likely focus on the development of highly enantioselective catalytic systems to access chiral Betti bases directly, further expanding their utility as chiral ligands and as single-enantiomer drug candidates.[5] The inherent versatility and biological relevance of the 1-aminoalkyl-2-naphthol scaffold ensure its continued importance in the quest for new therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]